urolithin B

概述

描述

准备方法

合成路线和反应条件: 尿石素B可以通过多种化学路线合成。 一种常见的合成方法是水解鞣花单宁生成鞣花酸,然后通过肠道微生物群进一步代谢生成尿石素B 。合成过程通常涉及使用特定酶和控制反应条件,以确保获得所需产物。

工业生产方法: 尿石素B的工业生产涉及从天然来源(如石榴和浆果)中提取鞣花单宁。 然后将这些鞣花单宁进行酶解水解以生成鞣花酸,然后通过特定菌株的肠道细菌进一步代谢为尿石素B 。该过程需要精确控制反应条件,包括温度、pH 和酶浓度,以最大限度地提高产量和纯度。

化学反应分析

反应类型: 尿石素B会发生各种化学反应,包括氧化、还原和取代反应。这些反应对其在不同应用中的转化和利用至关重要。

常用试剂和条件:

氧化: 尿石素B可以在控制条件下使用高锰酸钾或过氧化氢等试剂氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。

取代: 取代反应通常涉及在特定条件下使用卤化物或其他亲核试剂来引入新的官能团。

主要生成产物: 从这些反应中生成的主要产物取决于所使用的特定试剂和条件。 例如,尿石素B的氧化会导致醌的形成,而还原则会生成羟基衍生物 .

科学研究应用

Anticancer Properties

Colorectal Cancer Prevention

Recent studies indicate that urolithin B may play a significant role in preventing colorectal cancer (CRC). Research demonstrated that UB remodels gut microbial and tumor immune microenvironments, enhancing immune responses while reducing tumor growth. In murine models, UB administration resulted in decreased tumor size and improved survival rates when combined with standard chemotherapeutic agents like capecitabine .

Breast Cancer Effects

In triple-negative breast cancer models, UB has shown promising anticancer effects by inhibiting cell proliferation and metastasis. It reduces the expression of angiogenic markers such as VEGF and MMPs, which are critical in tumor growth and spread. Additionally, UB enhances antioxidant activity within tumor tissues, suggesting its potential as a safe therapeutic candidate for breast cancer management .

Anti-inflammatory and Joint Health

Osteoarthritis Management

this compound exhibits significant anti-inflammatory properties that may alleviate conditions like osteoarthritis. Studies have shown that UB inhibits the production of matrix metalloproteinases (MMPs), which are involved in cartilage degeneration. By reducing inflammation and promoting the expression of protective cartilage components like type II collagen, UB presents a potential therapeutic strategy for managing osteoarthritis .

Muscle Health

Muscle Hypertrophy and Atrophy Prevention

UB has been identified as a regulator of skeletal muscle mass. In vivo experiments indicate that UB promotes muscle hypertrophy by enhancing protein synthesis and inhibiting pathways associated with muscle atrophy. This effect is particularly relevant for conditions characterized by muscle wasting, such as sarcopenia or cachexia . The mechanism involves crosstalk between androgen receptors and the mTORC1 signaling pathway, making UB a candidate for therapies aimed at preserving or enhancing muscle mass.

Metabolic Regulation

Impact on Metabolism

this compound has been linked to improved metabolic health through its effects on mitochondrial function and cellular homeostasis. By modulating pathways related to energy metabolism, UB may contribute to better metabolic profiles in individuals with insulin resistance or metabolic syndrome . Furthermore, its role in enhancing mitochondrial biogenesis positions it as a promising agent for combating age-related metabolic decline.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

作用机制

抗氧化活性: 它清除自由基,通过抑制活性氧的产生来降低氧化应激。

相似化合物的比较

. 虽然所有尿石素都具有来自鞣花单宁的共同来源,但它们在特定的化学结构和生物活性方面有所不同:

尿石素A: 以其强大的抗衰老和促进线粒体健康的作用而闻名。

尿石素D: 具有强效的抗炎和抗癌特性。

尿石素B的独特性: 尿石素B在调节肌肉蛋白合成和降解方面具有独特性,使其在肌肉健康和衰老研究中特别引人注目.

总之,尿石素B是一种用途广泛的化合物,在各个研究和工业领域具有巨大潜力。其独特的特性和广泛的应用使其成为全球科学家和研究人员的宝贵研究对象。

生物活性

Urolithin B (Uro B) is a metabolite derived from ellagitannins, which are polyphenolic compounds found in various fruits such as pomegranates and berries. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential therapeutic effects in various diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

This compound exhibits its biological effects through several mechanisms:

- Inhibition of Protein Aggregation : Uro B has been identified as a potent inhibitor of islet amyloid polypeptide (IAPP) aggregation, which is significant in the context of diabetes. It modulates cell homeostasis pathways and enhances protein clearance mechanisms, thereby protecting against IAPP-induced cellular dysfunction .

- Regulation of Muscle Mass : Uro B stimulates skeletal muscle growth by activating the androgen receptor. In vitro studies with C2C12 myotubes demonstrated that Uro B enhances protein synthesis while repressing the ubiquitin-proteasome pathway, leading to muscle hypertrophy in vivo .

- Anti-inflammatory Effects : Uro B has shown to reduce levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various models. This action is mediated through inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways and reduction of inducible nitric oxide synthase (iNOS) expression .

Biological Activities

The following table summarizes the key biological activities of this compound:

Case Studies

- Diabetes Management : A study demonstrated that Uro B significantly delayed IAPP aggregation in vitro, suggesting its potential as a therapeutic agent for diabetes management by mitigating cellular dysfunction caused by protein aggregation .

- Muscle Atrophy Recovery : In a mouse model with sciatic nerve denervation, continuous administration of Uro B resulted in reduced muscle atrophy and enhanced muscle mass recovery, highlighting its anabolic effects on skeletal muscle .

- Neuroprotection in Alzheimer's Disease : Research indicated that Uro B treatment led to decreased levels of inflammatory markers in the brains of mice with D-galactose-induced aging, suggesting its protective role against neurodegenerative diseases .

属性

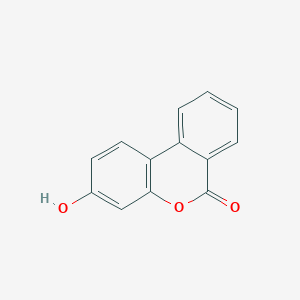

IUPAC Name |

3-hydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUQMTRHPNOXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150610 | |

| Record name | Urolithin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urolithin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1139-83-9 | |

| Record name | Urolithin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1139-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urolithin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1139-83-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urolithin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-6H-benzo[c]chromen-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXY-3,4-BENZOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1S2YM5F6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Urolithin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of urolithin B in combating osteoarthritis?

A1: this compound demonstrates anti-inflammatory, antioxidant, and anti-proteinase activities in interleukin-1β-induced human chondrocytes, a model for osteoarthritis. [] It inhibits the overexpression of inflammatory markers (COX2), nitrosative markers (NOS2), and matrix metalloproteinases (MMPs -1, -3, 13), thereby protecting cartilage from degradation. [] You can find more details in this research paper:

Q2: How does this compound contribute to the prevention of atherosclerosis?

A2: this compound, along with its conjugated metabolite this compound sulfate, modulates the expression of key proteins involved in reverse cholesterol transport (RCT), namely ABCA1 and SR-BI. [] This modulation enhances cholesterol efflux from macrophage cells, reducing lipid plaque deposition, a hallmark of atherosclerosis. []

Q3: Can this compound protect against myocardial arrhythmias after acute myocardial infarction?

A3: Studies suggest that this compound may reduce the susceptibility to myocardial arrhythmias following hypoxia, a condition mimicking acute myocardial infarction. [] It achieves this by inhibiting cardiomyocyte apoptosis via activation of the Akt/mTOR pathway and suppressing nerve remodeling by inhibiting NF-κB nuclear translocation. []

Q4: How does this compound impact insulin secretion in the context of type 2 diabetes?

A4: Research indicates that this compound can protect pancreatic β-cells from the damaging effects of Islet Amyloid Polypeptide (IAPP) aggregation, a key factor in type 2 diabetes. [] this compound appears to modulate IAPP aggregation kinetics, reduce IAPP-induced oxidative stress, and improve mitochondrial respiration in β-cells, ultimately enhancing glucose-stimulated insulin secretion. []

Q5: Does this compound have an effect on osteoclastogenesis?

A5: Yes, this compound has been shown to inhibit RANKL-induced osteoclast differentiation and activation, key processes in bone resorption. [] The proposed mechanism involves the attenuation of intracellular reactive oxygen species (ROS) levels, suppression of RANKL-induced signaling pathways (NF-κB, MAPK, and Akt), and downregulation of osteoclast-specific genes. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C13H8O4 and a molecular weight of 228.2 g/mol. []

Q7: How can the bioavailability of this compound be improved?

A7: While not directly addressed in the provided research, improving the bioavailability of this compound could potentially involve strategies like encapsulation in nanoparticles, formulation with permeation enhancers, or development of prodrugs.

Q8: What is the primary route of metabolism and excretion for this compound?

A8: Studies indicate that this compound undergoes extensive phase II metabolism, primarily glucuronidation and sulfation. [, , ] These conjugated metabolites are then excreted mainly in urine and bile, with glucuronide conjugates being more abundant in urine and sulfate conjugates dominating in plasma. []

Q9: How long do this compound metabolites persist in the body after ingestion of ellagitannin-rich foods?

A9: Urolithin metabolites, particularly urolithin A glucuronide, have been detected in human urine up to 48 hours after consumption of ellagitannin-rich foods like pomegranate juice. [] This suggests a relatively long persistence in the body, likely due to enterohepatic circulation. []

Q10: Has this compound demonstrated efficacy in any preclinical models of disease?

A10: Yes, preclinical studies have shown promising results with this compound in various disease models: - Osteoarthritis: this compound attenuated cartilage degeneration and inflammation in an anterior cruciate ligament transection model in vitro and ex vivo. [] - Atherosclerosis: this compound reduced lipid plaque deposition in apoE-/- mice. [] - Cardiac arrhythmias: this compound reduced susceptibility to arrhythmias in a hypoxia-induced model in vitro. [] - Type 2 diabetes: this compound protected pancreatic β-cells from IAPP-induced toxicity and improved insulin secretion in vitro. [] - Osteoporosis: this compound suppressed osteoclastogenesis in vitro and reduced bone loss in ovariectomized mice. [, ]

Q11: What types of in vitro assays have been used to study the biological activity of this compound?

A11: Various in vitro assays have been employed to investigate this compound, including: - Cell viability assays (MTT assay) [, ] - Flow cytometry for cell cycle analysis and apoptosis detection [] - Reactive oxygen species (ROS) measurements [] - Western blotting for protein expression analysis [, , , ] - Quantitative RT-PCR for gene expression analysis [] - Enzyme assays (e.g., tyrosinase, MAO-A) [, ] - Cell migration assays []

Q12: Are there any known biomarkers for predicting the efficacy or monitoring the response to this compound treatment?

A12: While the research does not directly identify specific biomarkers for this compound efficacy, measuring the levels of this compound and its metabolites (glucuronides and sulfates) in plasma and urine could potentially serve as indicators of exposure and metabolism. Further research is needed to establish their correlation with therapeutic outcomes. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。